Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Description
Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C31H31NO6 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
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Biological Activity
Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C31H31NO6
- Molecular Weight : 514 Da
- LogP : 5.22 (indicating lipophilicity)
- Polar Surface Area : 94 Ų
- Hydrogen Bond Donors/Acceptors : 2/5
Antioxidant Activity
Dihydropyridines have been noted for their antioxidant properties. Studies indicate that compounds like dibenzyl derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
Research has shown that dibenzyl derivatives exhibit significant anticancer activity. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Cardiovascular Effects
Dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension and angina. The compound's structure suggests it may also possess similar cardiovascular benefits by modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : As a dihydropyridine derivative, it likely interacts with L-type calcium channels, leading to vasodilation.
- Antioxidant Mechanisms : The presence of phenolic groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression.
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in vivo using a mouse model of gastric cancer. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .
- Cardiovascular Study : In a pharmacological study involving hypertensive rats, administration of the compound resulted in marked reductions in systolic blood pressure and improved vascular function compared to untreated controls .
Summary Table of Biological Activities
Properties
Molecular Formula |
C31H31NO6 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H31NO6/c1-4-36-26-17-24(15-16-25(26)33)29-27(30(34)37-18-22-11-7-5-8-12-22)20(2)32-21(3)28(29)31(35)38-19-23-13-9-6-10-14-23/h5-17,29,32-33H,4,18-19H2,1-3H3 |
InChI Key |
MTIFKKSDUAFBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OCC3=CC=CC=C3)C)C)C(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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